6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to a class of fused heterocyclic systems combining triazole and thiadiazole moieties. These derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The benzyl group at position 6 and the methylsulfonyl-piperidine substituent at position 3 contribute to its unique physicochemical profile, influencing lipophilicity, solubility, and receptor-binding affinity.
Properties
Molecular Formula |
C16H19N5O2S2 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
6-benzyl-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H19N5O2S2/c1-25(22,23)20-9-7-13(8-10-20)15-17-18-16-21(15)19-14(24-16)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
InChI Key |
DOXMTQDFCUGBMP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with benzyl bromide and methylsulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, green chemistry principles such as minimizing waste and using environmentally friendly solvents could be applied .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and piperidinyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound with potential applications in medicinal chemistry and drug development due to its unique structural and chemical properties. The compound is characterized by fused triazole and thiadiazole rings, a piperidine moiety, and a methylsulfonyl group. Research indicates that this compound exhibits notable biological activities, making it a subject of interest.
Synthesis
The synthesis of 6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves several key steps:
- Multi-step process The process includes the formation of the triazole ring, followed by the introduction of the piperidine substituent and the methylsulfonyl group.
- Versatility in synthetic chemistry These reactions highlight the compound's versatility in synthetic chemistry.
Applications
6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several applications:
- Binding to biological targets Interaction studies of this compound reveal its ability to bind to various biological targets.
- Medicinal Chemistry Its unique structure allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry and drug development.
Structural Similarity
Several compounds share structural similarities with 6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Contains pyrazole instead of piperidine | Antimicrobial and anticancer activities |
| Pyrazolo[3,4-d]pyrimidine derivatives | Different bicyclic structure | Potential anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to form hydrogen bonds and other interactions with the target enzyme, leading to its inhibitory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Pharmacological Activities
The pharmacological profile of triazolo-thiadiazoles is highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of key analogs:
Structural and Physicochemical Comparisons
- Lipophilicity : The adamantyl group (logP ~5.2) in 6-adamantyl derivatives enhances membrane permeability compared to the benzyl group (logP ~4.1) .
- Bioavailability : Methylsulfonyl-piperidine in the target compound may improve solubility over purely aromatic substituents (e.g., phenyl or pyridinyl) .
- Solid-State Interactions : Adamantyl/phenyl substituents influence crystal packing via C–H···π and van der Waals interactions, affecting dissolution rates .
Pharmacological Diversity
- Anticancer : Adamantyl and coumarin derivatives show potent antiproliferative activity, likely via apoptosis induction and kinase inhibition .
- Antimicrobial : Nitrofuranyl and pyridinyl analogs exhibit MIC values <10 µg/mL against E. coli and S. aureus .
- CNS Activity : Bromophenyl and methylsulfonyl groups enhance blood-brain barrier penetration, enabling cholinesterase inhibition .
Research Findings and Mechanistic Insights
Anticancer Activity
- 6-Adamantyl-3-(4-fluorophenyl) derivative (5e) : Demonstrated 90% inhibition of MCF-7 breast cancer cells at 10 µM via ROS-mediated apoptosis .
- Coumarin-triazolo-thiadiazole hybrid : Induced G2/M cell cycle arrest in HT-29 colon cancer cells, with p53 upregulation .
Antimicrobial Activity
- 3-Pyridinyl-6-nitro-furanyl derivative (18d): Exhibited MIC = 2.5 µg/mL against Pseudomonas aeruginosa, surpassing ciprofloxacin in biofilm disruption .
Enzyme Inhibition
Biological Activity
The compound 6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole represents a novel class of heterocyclic compounds that has garnered interest for its potential biological activities. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that combines a triazole and thiadiazole moiety with a piperidine ring and a benzyl substituent. This unique configuration is believed to contribute to its diverse biological activities.
Anticancer Properties
Research indicates that derivatives of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold exhibit significant anticancer activity. For instance, studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study evaluated several thiadiazole derivatives , reporting IC50 values ranging from 0.74 to 10.0 μg/mL against human cancer cell lines including HCT116 (colon cancer) and MCF-7 (breast cancer) . The most active derivative showed an IC50 of 3.29 μg/mL against HCT116 cells.
Antimicrobial Activity
Compounds containing the thiadiazole ring are known for their broad-spectrum antimicrobial properties. The synthesis of various derivatives has led to the identification of compounds with potent activity against bacterial and fungal strains.
- Research Findings : A series of thiadiazole derivatives were synthesized and tested for antimicrobial activity. Some exhibited minimum inhibitory concentrations (MICs) as low as 5 μg/mL against specific pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been explored in various studies. These compounds have shown promise in reducing inflammation markers in vitro and in vivo.
- Mechanism : The anti-inflammatory action is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Summary of Biological Activities
| Activity Type | Efficacy/IC50 Values | References |
|---|---|---|
| Anticancer | IC50: 0.74 - 10.0 μg/mL | |
| Antimicrobial | MIC: as low as 5 μg/mL | |
| Anti-inflammatory | Inhibition of COX-2 and cytokines |
The mechanisms underlying the biological activities of 6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are multifaceted:
- Kinase Inhibition : Some derivatives have been shown to selectively inhibit kinases such as c-Met, which is crucial for tumor growth and metastasis. For example, related compounds demonstrated IC50 values in the nanomolar range for c-Met inhibition .
- Apoptosis Induction : The activation of apoptotic pathways has been observed in cancer cells treated with thiadiazole derivatives, leading to cell death through intrinsic and extrinsic pathways.
- Antioxidant Activity : Certain compounds exhibit antioxidant properties that may contribute to their protective effects against oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
